tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-9-6-16(17,7-10-19)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIHUMPQFCIHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129003 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713163-24-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713163-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 4-aminopiperidine-1-carboxylate as a starting material, which is then reacted with pyridin-3-ylmethyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate
The Boc-protecting group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:
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Trifluoroacetic Acid (TFA) Deprotection :
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Conditions : TFA/DCM (1:1), RT, 2–4 h.
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Product : 4-Amino-4-(pyridin-3-ylmethyl)piperidine (quantitative yield).
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Hydrochloric Acid (HCl) Deprotection :
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Conditions : 4 M HCl in dioxane, RT, 1 h.
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Product : Water-soluble hydrochloride salt.
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Acylation and Alkylation Reactions
The primary amine undergoes acylation and alkylation to introduce diverse substituents:
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Acylation with Acetyl Chloride :
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Conditions : Acetyl chloride, triethylamine, DCM, 0°C → RT, 6 h.
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Product : 4-Acetamido-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate (yield: 85–90%).
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Alkylation with Methyl Iodide :
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Conditions : Methyl iodide, K₂CO₃, DMF, 60°C, 8 h.
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Product : 4-(Methylamino)-4-(pyridin-3-ylmethyl)piperidine (yield: 75%).
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| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, NEt₃, DCM | Acetamido derivative | 85–90% | |
| Alkylation | CH₃I, K₂CO₃, DMF | Methylamino derivative | 75% |
Substitution Reactions
The pyridine ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
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Chlorination :
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Conditions : POCl₃, 110°C, 3 h.
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Product : 4-Amino-4-(5-chloropyridin-3-ylmethyl)piperidine-1-carboxylate.
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Conditions : HNO₃/H₂SO₄, 0°C, 1 h.
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Product : Nitro-substituted pyridine derivative (yield: 60%).
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Oxidation and Reduction
Scientific Research Applications
Pharmaceutical Development
This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact with specific receptors, making it valuable in drug design.
Biological Studies
The compound is utilized in enzyme interaction studies and as a ligand in receptor binding assays. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity to biological targets, which is crucial for understanding drug mechanisms .
Chemical Synthesis
In organic chemistry, tert-butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules, including agrochemicals and fine chemicals .
Case Studies
Case Study 1: Neuropharmacological Research
A study investigated the effects of derivatives of this compound on neurotransmitter receptors. The results indicated that modifications in the pyridinyl substituent significantly altered receptor binding profiles, suggesting potential therapeutic applications in treating anxiety disorders.
Case Study 2: Enzyme Inhibition Studies
Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This finding supports its potential role in developing metabolic disorder treatments.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyridin-3-ylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperidine Derivatives
Key analogs differ in substituents at the 4-position of the piperidine ring, influencing physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Research Findings and Data Gaps
Critical Data Limitations
Recommendations for Future Studies
- Conduct comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) studies for analogs with aryl vs. alkyl substituents.
- Explore the impact of pyridinylmethyl vs. pyridin-3-yl substituents on solubility and bioavailability.
Biological Activity
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- CAS Number : 1713163-24-6
- IUPAC Name : this compound
The compound features a piperidine ring substituted with an amino group, a pyridin-3-ylmethyl group, and a tert-butyl group. The steric hindrance provided by the tert-butyl group influences the compound's reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group and pyridin-3-ylmethyl moiety can form hydrogen bonds, enhancing binding interactions. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some studies have reported that related compounds demonstrate cytotoxic effects against cancer cell lines, inducing apoptosis through mechanisms involving p53 activation and caspase cleavage .
- Antimicrobial Properties : The presence of the pyridine moiety is often associated with antimicrobial activity, potentially making this compound effective against certain pathogens.
- Transporter Interaction : Studies suggest that it may interact with P-glycoprotein (P-gp), influencing drug efflux mechanisms which are crucial in pharmacokinetics .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Table 1: Summary of Biological Activities
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Compound A | Anticancer | Induces apoptosis via p53 pathway | |
| Compound B | Antimicrobial | Inhibits bacterial growth | |
| Compound C | P-gp Modulator | Affects drug efflux |
Case Study Example
A study investigating the anticancer properties of a similar compound demonstrated significant cytotoxicity against human leukemia cell lines, with IC50 values in the low micromolar range. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways .
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to mitigate inhalation risks .
- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant clothing. Safety goggles and face shields are mandatory to prevent splashes .
- Ventilation : Work in a fume hood to avoid vapor accumulation. Ensure eyewash stations and emergency showers are accessible .
- Fire Safety : Use dry chemical or CO₂ extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-resistant gear .
Q. What synthetic routes are reported for this compound?
Methodological Answer: While direct synthesis data for this compound is limited in the provided evidence, analogous piperidine-carboxylate syntheses suggest:
- Stepwise Functionalization : React pyridin-3-ylmethylamine with tert-butyl carbamate under coupling agents (e.g., DCC or EDC).
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .
- Purification : Employ silica gel chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. What key physical and chemical properties influence experimental design?
Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability or reactivity data?
Methodological Answer:
- Controlled Replication : Reproduce stability tests (e.g., thermal gravimetric analysis, TGA) under standardized conditions (25°C, dry N₂ atmosphere) .
- Comparative Spectroscopy : Use NMR and FT-IR to compare batch-to-batch consistency. Discrepancies in decomposition products (e.g., CO₂/NOₓ) may arise from impurities or storage variances .
- Reactivity Profiling : Test interactions with common lab reagents (e.g., oxidizers, acids) to identify undocumented incompatibilities .
Q. What strategies optimize synthetic yield while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Test Pd/C or enzyme-catalyzed reactions for selective amination. Evidence from similar compounds shows 10–15% yield improvements with immobilized catalysts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics. Avoid protic solvents that may hydrolyze Boc groups .
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (e.g., 50–80°C), stoichiometry, and reaction time. Real-time monitoring via LC-MS reduces byproduct formation .
Q. How to design experiments assessing its potential as a pharmaceutical intermediate?
Methodological Answer:
- Toxicology Profiling : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, noting that current data classifies it as non-carcinogenic per IARC/OSHA .
- ADMET Studies : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell assays.
- Structure-Activity Relationship (SAR) : Modify the pyridin-3-ylmethyl group to enhance target binding (e.g., kinase inhibition) while monitoring Boc group stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
